molecular formula C17H18ClN5O B6467141 N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640903-79-1

N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467141
CAS No.: 2640903-79-1
M. Wt: 343.8 g/mol
InChI Key: ZBZTXRXETPQCHE-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative with substitutions at the N9 and C6 positions. The N9 position is modified with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group, while the C6 position features a (4-chlorophenyl)methylamine substituent.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c18-13-5-3-12(4-6-13)8-19-16-15-17(21-10-20-16)23(11-22-15)9-14-2-1-7-24-14/h3-6,10-11,14H,1-2,7-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZTXRXETPQCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from readily available starting materials such as formamide and cyanamide. These reactants undergo cyclization and subsequent functional group modifications to form the purine ring.

    Introduction of the 4-chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the purine core with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through an alkylation reaction. This involves the reaction of the purine core with oxolan-2-ylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain viral enzymes, leading to the suppression of viral replication. Additionally, it may interact with cellular receptors involved in cell proliferation and apoptosis, thereby exerting anticancer effects.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine

  • Structure : Differs at the C6 substituent, where a 2-methoxybenzyl group replaces the 4-chlorobenzyl group .
  • Synthesis : Prepared via nucleophilic substitution of 6-chloropurine with oxolan-2-yl, followed by reaction with 2-methoxybenzylamine .
  • Properties: The methoxy group enhances solubility due to polar interactions but reduces lipophilicity compared to the chloro substituent.

2-Chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine

  • Structure : Features a 2-chloro substituent on the purine core and a 9-isopropyl group instead of oxolan-2-ylmethyl .
  • The isopropyl group at N9 introduces steric bulk, which may hinder interactions with enzymatic targets compared to the flexible oxolan moiety .

N-Cyclopentyl-9H-purin-6-amine

  • Structure : Substitutes the oxolan-2-ylmethyl and 4-chlorobenzyl groups with a cyclopentylamine at C6 .
  • Properties :
    • The aliphatic cyclopentyl group enhances metabolic stability but reduces aromatic π-π interactions critical for target binding.
    • Lower molecular weight (MW = 217.3 g/mol) compared to the target compound (MW ≈ 360 g/mol) may improve bioavailability .

N-Methoxy-9-methyl-9H-purin-6-amines

  • Structure : Contains a methoxy group at C6 and methyl at N9 .
  • Properties: Methoxy substituents influence tautomerism, favoring amino tautomers over imino forms, which can affect hydrogen-bonding interactions. Alkylation studies show preferential N7-benzylation, suggesting regioselectivity differences compared to compounds with bulkier N9 substituents .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound C6 Substituent N9 Substituent LogP* Solubility (mg/mL)*
Target Compound 4-Chlorobenzyl Oxolan-2-ylmethyl ~3.5 <0.1
N-(2-Methoxybenzyl) analog 2-Methoxybenzyl Oxolan-2-ylmethyl ~2.8 0.5–1.0
2-Chloro-9-isopropyl analog 4-Methoxybenzyl Isopropyl ~3.2 <0.1
N-Cyclopentyl analog Cyclopentyl None ~1.9 >1.0

*Estimated values based on structural analogs.

Biological Activity

N-[(4-chlorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases by disrupting key signaling pathways like NF-kB.

Case Studies and Research Findings

  • Study on Anti-inflammatory Mechanisms : A study published in Frontiers in Pharmacology explored the compound's effect on LPS-induced inflammation in macrophages. It was found to significantly reduce nitric oxide production and pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
  • Anticancer Evaluation : Another investigation assessed the compound's cytotoxic effects on breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The study attributed this effect to the induction of apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits cytokine production; disrupts NF-kB signaling
Enzyme InhibitionPotential inhibition of acetylcholinesterase

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